![molecular formula C27H23ClFN5O3 B2683785 4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242979-82-3](/img/structure/B2683785.png)
4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C27H23ClFN5O3 and its molecular weight is 519.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound “4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” belongs to the class of 1,2,4-triazolo[4,3-a]quinazolines . Compounds in this class have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . The specific targets of this compound might depend on its specific structure and functional groups.
Mode of Action
The mode of action of this compound might involve interactions with its targets that lead to changes in cellular processes. For example, some 1,2,4-triazolo[4,3-a]quinazolines have been found to inhibit enzymes, which can disrupt the biochemical pathways that these enzymes are involved in .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. If the compound targets enzymes, it could disrupt the biochemical pathways that these enzymes are involved in, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on its specific structure and functional groups. These properties would influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. These effects could include changes in cellular processes and functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biologische Aktivität
The compound 4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C27H23ClFN5O3 with a molecular weight of 520.0 g/mol. The structure features multiple functional groups and a unique triazole-quinazoline framework that may contribute to its biological properties.
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1242979-82-3 |
Molecular Weight | 520.0 g/mol |
Molecular Formula | C27H23ClFN5O3 |
Anticancer Activity
Research has indicated that compounds with a similar triazole-quinazoline structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazoline can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.
Case Study: Polo-like Kinase Inhibition
A related study identified inhibitors targeting Polo-like kinase 1 (Plk1), a key regulator in cell division and cancer progression. The study demonstrated that compounds structurally similar to our target compound could inhibit Plk1 effectively without significant off-target effects . This suggests potential for our compound in anticancer applications.
Anti-inflammatory Activity
Compounds within the same chemical class have also demonstrated anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX-I and COX-II) is crucial for reducing inflammation. Preliminary data suggest that the compound may exhibit selective COX-II inhibition.
Comparative Analysis of COX Inhibition
Compound | IC50 (μM) | Selectivity Index |
---|---|---|
Celecoxib | 0.78 | 9.51 |
PYZ16 | 0.52 | 10.73 |
Target Compound | TBD | TBD |
Antidiabetic Potential
The compound has been noted as an intermediate in the synthesis of anti-type II diabetes drugs such as Empagliflozin . This connection highlights its potential role in glucose metabolism regulation.
The biological activity of the compound is hypothesized to arise from its ability to interact with specific enzymatic pathways:
- Kinase Inhibition : By mimicking ATP-binding sites, the compound may inhibit kinases involved in cancer cell signaling.
- COX Enzyme Interaction : The structural features may allow for selective binding to COX-II over COX-I, minimizing gastrointestinal side effects common with non-selective NSAIDs.
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of the compound against various cancer cell lines and inflammatory models. Results indicate promising activity against breast and colon cancer cells with IC50 values comparable to existing treatments.
In Vivo Studies
Animal model studies are essential for understanding the pharmacokinetics and therapeutic potential of the compound. Early results show reduced tumor growth in xenograft models treated with compounds similar to our target.
Eigenschaften
IUPAC Name |
4-benzyl-2-[(2-chloro-4-fluorophenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClFN5O3/c1-16(2)30-24(35)18-9-11-21-23(12-18)34-26(32(25(21)36)14-17-6-4-3-5-7-17)31-33(27(34)37)15-19-8-10-20(29)13-22(19)28/h3-13,16H,14-15H2,1-2H3,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHSMSLELVQINH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=C(C=C(C=C4)F)Cl)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.